Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate
Brand Name: Vulcanchem
CAS No.: 91395-60-7
VCID: VC5196559
InChI: InChI=1S/C12H12Br2O6/c1-17-11(15)5-19-9-3-8(14)10(4-7(9)13)20-6-12(16)18-2/h3-4H,5-6H2,1-2H3
SMILES: COC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC)Br
Molecular Formula: C12H12Br2O6
Molecular Weight: 412.03

Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate

CAS No.: 91395-60-7

Cat. No.: VC5196559

Molecular Formula: C12H12Br2O6

Molecular Weight: 412.03

* For research use only. Not for human or veterinary use.

Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate - 91395-60-7

Specification

CAS No. 91395-60-7
Molecular Formula C12H12Br2O6
Molecular Weight 412.03
IUPAC Name methyl 2-[2,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate
Standard InChI InChI=1S/C12H12Br2O6/c1-17-11(15)5-19-9-3-8(14)10(4-7(9)13)20-6-12(16)18-2/h3-4H,5-6H2,1-2H3
Standard InChI Key JWOWDVSWHPCMLJ-UHFFFAOYSA-N
SMILES COC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC)Br

Introduction

Chemical Identity and Structural Characteristics

Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate (CAS: 91395-60-7 or 63596-84-9) is a symmetric aromatic ester with the molecular formula C₁₂H₁₂Br₂O₆ and a molecular weight of 412.03 g/mol . Its IUPAC name, methyl 2-[2,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate, reflects the placement of bromine atoms at the 2- and 5-positions of the benzene ring, coupled with acetoxy-methyl ester groups at the 1- and 4-positions via ether linkages.

Structural Descriptors

The compound’s SMILES notation (COC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC)Br) and InChIKey (JWOWDVSWHPCMLJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features . X-ray crystallography data are absent in available literature, but computational models predict a planar aromatic core with ester side chains adopting staggered conformations to minimize steric strain.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number91395-60-7, 63596-84-9 (discrepancy)
Molecular FormulaC₁₂H₁₂Br₂O₆
Molecular Weight412.03 g/mol
IUPAC NameMethyl 2-[2,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate
PubChem CID129606004
Exact Mass409.89300 g/mol

Physicochemical Properties

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to ester and ether functionalities.

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, converting esters to carboxylic acids.

Table 2: Predicted Physicochemical Properties

PropertyPredictionBasis
LogP~2.5–3.0Bromine atoms increase hydrophobicity
Hydrogen Bond Acceptors6Ether and ester oxygens
Rotatable Bonds8Flexible ether and ester chains

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